molecular formula C8H14Cl3O5P B1668107 Butonate CAS No. 126-22-7

Butonate

Cat. No. B1668107
CAS RN: 126-22-7
M. Wt: 327.5 g/mol
InChI Key: BKAQXYNWONVOAX-UHFFFAOYSA-N
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Description

“Butonate” is also known as “Butyl butyrate” or “Butyl butanoate”. It is an organic compound that is an ester formed by the condensation of butyric acid and n-butanol . It is a clear, colorless liquid that is insoluble in water, but miscible with ethanol and diethyl ether .


Synthesis Analysis

Butonate can be synthesized using a single Clostridium strain natively producing butanol or butyrate, with exogenously supplemented butyrate or butanol, in the presence of lipase . Another method involves the use of lipases A (CALA) or B (CALB) from Candida antarctica immobilized onto magnetic nanoparticles (MNP), CALA-MNP and CALB-MNP, respectively .


Molecular Structure Analysis

The molecular formula of Butonate is C8H14Cl3O5P . The structure of Butonate is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Butonate is a colorless liquid that is less dense than water . It has a fruity odor, similar to pineapple, and is a key ingredient used as a flavor enhancer in processed orange juices .

Scientific Research Applications

Metabolism and Degradation

  • Metabolism in Warm-Blooded Animals and Plants : Butonate, an organophosphorus insecticide, undergoes metabolic degradation in warm-blooded animals and plants. In cattle and mice, it is metabolized to vinylbutonate and other metabolites, with its residues detectable in blood and milk (Dedek, Grahl, & Georgi, 1981). Similarly, in plants, butonate is metabolized by deacylation and demethylation processes (Dedek, Georgi, & Grahl, 1979).

  • Excretion Dynamics in Milk : Research on the excretion of butonate in milk after treatment of lactating cattle shows specific concentrations of the insecticide in different milk portions. This indicates its passage into dairy products and implications for food safety and hygiene (Gabrio, Meeser, Kirst, & Cersovsky, 1980).

  • Percutaneous Absorption in Cattle : Studies on the percutaneous absorption of butonate in cattle show that its absorption varies based on chemical composition, formulation, and other factors. This research is crucial for understanding the safety and impact of topical applications of insecticides in livestock (Dedek, Wenzel, & Schwarz, 1975).

Biochemical and Pharmacological Studies

  • Butyrate and Colorectal Cancer : Butyrate, a compound related to butonate, has shown potential in inhibiting the growth of colorectalcarcinoma cells and metastases in preclinical studies. This research suggests its potential therapeutic role in cancer treatment (Velazquez, Jabbar, DeMatteo, & Rombeau, 1996).
  • Butyric Acid in Health and Disease : Butyric acid, structurally related to butonate, has been studied for its effects on chronic diseases. It exhibits a range of biological properties, including antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective effects. These findings support the potential use of butyrate and its derivatives in managing various chronic conditions (Padmavathi et al., 2017).

  • Butyric Acid in Treatment of Colorectal Cancer and Hemoglobinopathies : Further studies demonstrate the role of butyric acid as a biological response modifier, showing promise in treating colorectal cancer and hemoglobinopathies. This highlights the therapeutic potential of butyric acid derivatives in various health conditions (Pouillart, 1998).

Safety And Hazards

Butonate can cause severe irritation of the nose and throat. It can also cause chemical burns in the mouth, esophagus, and stomach . It is recommended to keep away from heat, sparks, open flames, and hot surfaces. It is also advised not to breathe vapor/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2,2,2-trichloro-1-dimethoxyphosphorylethyl) butanoate
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InChI

InChI=1S/C8H14Cl3O5P/c1-4-5-6(12)16-7(8(9,10)11)17(13,14-2)15-3/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BKAQXYNWONVOAX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC)OC
Source PubChem
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Molecular Formula

C8H14Cl3O5P
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DSSTOX Substance ID

DTXSID5041697
Record name Butonate
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Molecular Weight

327.5 g/mol
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Physical Description

Colorless liquid; [HSDB]
Record name Butonate
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Boiling Point

129 °C at 0.5 mm HG
Record name BUTONATE
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Solubility

Miscible with most organic solvents, DEODORIZED KEROSENE DISSOLVES 2-3%
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Density

1.3742
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Vapor Pressure

0.000112 [mmHg]
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Mechanism of Action

Parathion and its relatives are known to inhibit enzyme cholinesterase in all parts of the body by phosphorylating the active site. Toxic signs and symptoms are regarded as indirect consequences of this enzyme inactivation. /Parathion/
Record name BUTONATE
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Product Name

Butonate

Color/Form

Colorless, somewhat oily liquid

CAS RN

126-22-7
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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